ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate
Description
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate (CAS 4792-57-8) is a hydrazone derivative with the molecular formula C₁₂H₁₆N₂O₃ and a molecular weight of 236.27 g/mol . It is characterized by a (2E)-configured hydrazinylidene group attached to a propanoate backbone and a para-methoxyphenyl substituent. Key physical properties include a melting point of 97°C, a predicted boiling point of 335.8±44.0°C, and a pKa of 12.27, indicative of weak basicity . This compound is notable as a synthetic intermediate in pharmaceutical chemistry, specifically identified as Apixaban impurity 92 and 106 .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9- |
InChI Key |
FILMOULYWLOUCM-LCYFTJDESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate typically involves the condensation reaction between an aldehyde or ketone and a hydrazine derivative. For example, the reaction between ethyl acetoacetate and 4-methoxyphenylhydrazine under acidic or basic conditions can yield the desired hydrazone. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for hydrazones like this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone to the corresponding amine.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce amines.
Scientific Research Applications
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a precursor for the synthesis of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations :
- Steric and Conformational Differences: The syn-periplanar conformation observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate contrasts with the (2E)-configuration of the parent compound, affecting intermolecular interactions and crystallinity.
- Halogenation: The Z-isomer in ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate introduces steric and electronic effects that may alter biological activity compared to non-halogenated analogs.
Crystallographic and Intermolecular Interactions
- Syn-Periplanar Conformation: Observed in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, this conformation minimizes steric hindrance and stabilizes crystal packing .
- Hydrogen Bonding: The hydrazinylidene group in the parent compound can act as a hydrogen bond donor/acceptor, facilitating supramolecular assembly. Graph set analysis (as per Etter’s rules ) would predict distinct packing motifs compared to halogenated or ortho-substituted analogs.
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